VMA11 protein - 144351-54-2

VMA11 protein

Catalog Number: EVT-1519558
CAS Number: 144351-54-2
Molecular Formula: C13H16N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

VMA11 is derived from the S. cerevisiae genome and is categorized under the gene locus S000006155 in the Saccharomyces Genome Database. It belongs to a family of proteins that are integral to the function of ATP-driven proton pumps, which are vital for maintaining pH homeostasis within cellular compartments. The protein is characterized by specific domains that facilitate its interaction with other subunits of the vacuolar ATPase complex .

Synthesis Analysis

The synthesis of VMA11 involves transcription from its respective gene followed by translation into a polypeptide chain. The primary methods for studying protein synthesis include:

  • Mass Spectrometry: This technique allows for the identification and quantification of proteins based on their mass-to-charge ratios. It can provide detailed information about post-translational modifications and protein abundance.
  • Edman Degradation: A method used to sequence amino acids in proteins, useful for analyzing the N-terminal residues of VMA11 .

Technical Details

Mass spectrometry techniques such as stable isotope labeling by amino acids in cell culture (SILAC) are often employed to study VMA11's dynamics within cells. This method enables researchers to track changes in protein levels under various conditions, providing insights into its functional role and regulation .

Molecular Structure Analysis

The molecular structure of VMA11 is integral to its function within the vacuolar ATPase complex. The protein consists of several transmembrane helices that facilitate its integration into the lipid bilayer of vacuoles.

Structural Data

  • Molecular Weight: Approximately 20 kDa.
  • Isoelectric Point: The isoelectric point varies based on post-translational modifications but typically falls within a range conducive to membrane association.
  • Domain Structure: VMA11 contains specific motifs that allow it to interact with other subunits, particularly VMA3 and VMA16, forming a functional V0 sector .
Chemical Reactions Analysis

VMA11 participates in several biochemical reactions essential for its role in vacuolar function:

  • Proton Transport: The primary reaction facilitated by VMA11 involves the transport of protons across the vacuolar membrane, driven by ATP hydrolysis.
  • Complex Assembly: VMA11 interacts with other subunits to form a multi-subunit complex essential for ATPase activity.

Technical Details

The interactions between VMA11 and other subunits can be studied using co-immunoprecipitation techniques and cross-linking experiments, which provide insights into the stability and dynamics of the vacuolar ATPase complex .

Mechanism of Action

The mechanism by which VMA11 operates within the vacuolar ATPase complex involves several key processes:

  1. Proton Pumping: Upon hydrolysis of ATP, VMA11 undergoes conformational changes that drive protons from the cytoplasm into the vacuole.
  2. Complex Formation: The assembly with other subunits stabilizes the structure required for effective proton transport.

Data Supporting Mechanism

Experimental evidence indicates that mutations in VMA11 can lead to impaired proton transport and altered vacuolar pH, demonstrating its critical role in maintaining cellular homeostasis .

Physical and Chemical Properties Analysis

VMA11 exhibits specific physical and chemical properties relevant to its function:

  • Hydrophobicity: As a membrane protein, VMA11 has regions that are hydrophobic, allowing it to embed within lipid bilayers.
  • Stability: The stability of VMA11 can be affected by environmental conditions such as pH and ionic strength.

Relevant Data or Analyses

Studies using circular dichroism spectroscopy have shown that changes in environmental conditions can lead to alterations in the secondary structure of VMA11, impacting its functionality .

Applications

VMA11 has several scientific applications:

  • Biochemical Studies: Understanding its role in proton transport can provide insights into similar mechanisms in human cells, particularly in diseases related to ion transport dysregulation.
  • Genetic Engineering: Manipulating the expression levels of VMA11 can help elucidate its functions and interactions within cellular systems.
Introduction to VMA11 in Eukaryotic Cellular Machinery

VMA11 as a Core Subunit of the Vacuolar ATPase (V-ATPase) Complex

VMA11 is an essential proteolipid subunit of the V-ATPase’s membrane-embedded V0 domain. This proton-translocating complex acidifies intracellular compartments (e.g., lysosomes, vacuoles) and, in specialized cells, the extracellular environment. Unlike ubiquitous V0 subunits (e.g., VMA3), VMA11 exhibits lineage-restricted distribution, being critical in Fungi but absent in mammals and plants [1] [6].

Structural Integration and Proton Translocation:VMA11, alongside VMA3 and VMA16, forms the V0 proteolipid ring. This ring contains essential glutamic acid residues that undergo reversible protonation during proton transport. Each subunit contributes distinct interaction interfaces:

  • VMA11 occupies a fixed position between VMA16 and VMA3
  • Its clockwise interface binds exclusively to VMA16 (Interface R)
  • Its counter-clockwise interface binds VMA3 (Interface P) [1] [3]

This arrangement creates positional constraints within the hexameric ring, making VMA11 indispensable for fungal V-ATPase activity. Loss of VMA11 disrupts proton pumping and organelle acidification, impairing growth under ionic stress [1] [10].

Table 1: Key Proteolipid Subunits in Fungal V-ATPase V0 Ring

SubunitGeneCopies per ComplexEssential InterfacesFunctional Role
VMA16VMA161Interface R (with VMA11), Interface Q (with VMA3)Proton translocation initiation
VMA3VMA34–5Interface P (with VMA3/VMA11), Interface Q (with VMA16)Proton channeling
VMA11VMA111Interface R (exclusive to VMA16), Interface P (exclusive to VMA3)Positional specialization; enables ring closure

Evolution of Complexity:VMA11 arose from a gene duplication event ~800 million years ago in the fungal lineage. The ancestral gene Anc.3-11 duplicated to yield VMA3 and VMA11. Post-duplication, these genes underwent complementary degeneration of interaction interfaces:

  • VMA11 lost ancestral residues enabling Interface Q formation
  • VMA3 lost residues mediating Interface RConsequently, both subunits became obligate partners with non-redundant roles [1].

Table 2: Functional Specialization After Gene Duplication

Ancestral ProteinDerived SubunitsLost Interface CapabilityConsequence
Anc.3-11VMA3Interface R (binds VMA16)Cannot replace VMA11 position
Anc.3-11VMA11Interface Q (binds VMA16)Cannot occupy VMA3 positions

Historical Discovery and Initial Functional Characterization

The identification of VMA11 emerged from pioneering yeast genetic screens in the late 1980s–1990s. Tom Stevens’ lab exploited the Vma phenotype—yeast lacking V-ATPase activity exhibit pH-dependent growth defects and fail to grow on calcium-rich media. This enabled systematic isolation of vma (vacuolar membrane ATPase) mutants [2].

Key Milestones:

  • 1988–1993: Genetic screens identified VMA11 as essential for V-ATPase function. Δvma11 strains showed defective vacuolar acidification and growth impairment at neutral pH, phenocopying Δvma3 and Δvma16 mutants [2].
  • 1998–2001: Biochemical studies revealed VMA11 as a proteolipid with 4–5 transmembrane helices. Unlike VMA3, it could not form homomeric complexes, explaining its dependency on partners [3] [6].
  • 2012: Ancestral protein reconstruction demonstrated that reintroducing a single historical mutation (e.g., R220Q in fungal VMA11) was sufficient to recapitulate interface degeneration, forcing dependence on the three-subunit ring [1].

Functional Insights from Mutant Studiesvma11 yeast exhibited:

  • Complete loss of proton pumping into vacuoles
  • Failure to assemble stable V0 complexes
  • Sensitivity to elevated extracellular Ca2+ due to impaired vacuolar ion storage [2] [10]

Table 3: Historical Research Milestones for VMA11

YearDiscoveryMethodologySignificance
1993Identification of VMA11 as a VMA geneYeast genetic screen (pH-sensitive growth)Confirmed VMA11 as essential for V-ATPase function
2001Interface mapping via fusion proteinsGene fusions with VMA16Showed VMA11 cannot form Interface Q, explaining positional constraint
2012Evolutionary trajectory determinationAncestral gene resurrection + mutagenesisDemonstrated that 1–2 mutations drove subfunctionalization post-duplication

Species-Specific Essentiality:While VMA11 is critical in Saccharomyces cerevisiae, studies in Neurospora crassa revealed nuanced roles. Δvma11 strains retained partial V-ATPase activity, enabling slow growth at alkaline pH and conidia formation. This contrasts with the lethality of Δvma3 or Δvma16 deletions, suggesting conditional flexibility in some fungi [10].

Properties

CAS Number

144351-54-2

Product Name

VMA11 protein

Molecular Formula

C13H16N2

Synonyms

VMA11 protein

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